isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are mild, and the process is efficient, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, can enhance the reaction efficiency and yield . These catalysts are reusable and environmentally friendly, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of triazolo[4,3-a]pyrimidines.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or the thiazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidines and triazolopyrimidines, which have been shown to possess significant biological activities .
Scientific Research Applications
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrimidines: These compounds have similar structures and biological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: Another class of compounds with comparable properties.
Uniqueness
Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-6-16-19(24)23-18(14-8-10-15(11-9-14)26-7-2)17(20(25)27-12(3)4)13(5)22-21(23)28-16/h8-12,16,18H,6-7H2,1-5H3 |
InChI Key |
IOJSVPDAYVALKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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